2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone
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Overview
Description
2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone is a chemical compound that has gained attention due to its potential for use in scientific research. It is a pyridazinone derivative and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, which may be responsible for its therapeutic effects. It has been reported to inhibit the activity of certain enzymes involved in the progression of cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to be effective in inhibiting the activity of certain enzymes, which may be useful for studying their function. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it interacts with proteins and enzymes in the body. Additionally, it may be useful to investigate its potential as a tool for studying the function of certain proteins and enzymes.
Synthesis Methods
The synthesis of 2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone involves the reaction of 2-methyl-3-(2-nitrophenyl)-5,6-dihydropyridazin-1(1H)-one with 3-thienylmethanamine and subsequent reduction of the nitro group using palladium on carbon. The final product is obtained by recrystallization from methanol. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone has been studied for its potential use in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes.
properties
IUPAC Name |
2-methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-16-14(19)8-13(9-15-16)18-5-3-17(4-6-18)10-12-2-7-20-11-12/h2,7-9,11H,3-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMZCVZIHNJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one |
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